molecular formula C14H15NO B13538565 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13538565
M. Wt: 213.27 g/mol
InChI Key: XXZBTZDRAKSWCY-UHFFFAOYSA-N
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Description

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (CAS 1021424-05-4) is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This biphenyl derivative, which features methoxy and methyl substituents on its aromatic rings, is supplied with a high purity of 98% . As a functionalized amine, it serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for the construction of more complex molecular architectures, where it can act as a key intermediate in the development of pharmaceutical candidates and advanced materials. The compound requires careful handling; it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should always be worn. Researchers should use it only in a well-ventilated area and avoid breathing its dust . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methylaniline

InChI

InChI=1S/C14H15NO/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)16-2/h3-9H,15H2,1-2H3

InChI Key

XXZBTZDRAKSWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Methylation: The methyl group is introduced using methyl iodide and a base.

Industrial Production Methods

Industrial production of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl ring.

Scientific Research Applications

3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter properties. Key comparisons include:

4-Methoxy-4'-methyl-[1,1'-biphenyl]-3-amine (7g)
  • Structure : Methoxy at 4, methyl at 4', amine at 3.
  • Data: Reported in ; characterized by ¹³C NMR (δ 141.7, 140.4 ppm) and ¹⁹F NMR (if fluorinated).
3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine
  • Structure : Methoxy at 3, methyl at 3', amine at 4.
  • Data : Purity 95%, GHS warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity. The proximity of substituents on adjacent rings may induce steric hindrance, affecting reactivity .
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
  • Structure : Fluoro at 3', methyl at 4', amine at 3.
  • Data: Molecular weight 201.24; storage at 2–8°C.

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties
N-Benzyl-4'-methoxy-5-(oxadiazolyl)-[1,1'-biphenyl]-3-amine (3ha) 4'-OCH₃, oxadiazole 198–200 77 White powder; IR and NMR confirmed
4-Methoxy-4'-methyl-[1,1'-biphenyl]-3-amine (7g) 4-OCH₃, 4'-CH₃ Not reported Not given High-resolution MS (C13H14N: 184.1121)
3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine 3-OCH₃, 3'-CH₃ Not reported Not given Purity 95%; H315/H319/H335 hazards
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 4'-F, 2-CH₃ Not reported Not given Molecular formula C13H12FN

Key Research Findings

  • Steric Influences : Ortho-substituted methyl groups (e.g., 4'-Fluoro-2-methyl) may hinder rotational freedom, affecting conformational stability .
  • Heterocyclic Modifications : Incorporation of oxadiazole or morpholine rings (e.g., 3db in ) introduces hydrogen-bonding sites, useful in pharmaceutical applications .

Q & A

Q. Advanced

  • 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons and confirm connectivity in complex aromatic systems .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Crystallographic Cross-Check : Resolve ambiguities (e.g., amine proton tautomerism) via single-crystal X-ray analysis .

What are the key considerations in designing a catalytic system for its synthesis?

Q. Advanced

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling, with ligand tuning to enhance steric tolerance for the methyl group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but may require inert atmospheres to prevent oxidation.
  • Temperature Gradients : Stepwise heating (e.g., 80°C for coupling, 25°C for reduction) to control exothermic reactions .

How can researchers assess its potential biological activity based on structural analogs?

Q. Advanced

  • Comparative Bioactivity Studies : Use data from analogs like 3'-chloro-biphenyl amines, which show antimicrobial activity (e.g., MIC = 16 µg/mL against S. aureus), to hypothesize methoxy derivatives’ potency .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological endpoints (e.g., IC₅₀ in cytotoxicity assays) .
  • Targeted Assays : Test interactions with enzymes (e.g., cytochrome P450) or receptors using surface plasmon resonance (SPR) or fluorescence polarization .

Q. Notes

  • Avoid abbreviations for chemical names (e.g., "MeO" for methoxy).
  • For reproducibility, document reaction conditions (e.g., molar ratios, catalyst loading) and purification methods (e.g., column chromatography with silica gel).
  • Prioritize peer-reviewed synthesis protocols over commercial databases to ensure reliability.

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